2-amino-N-cyclohexyl-N-methylbutanamide

Overview

Description

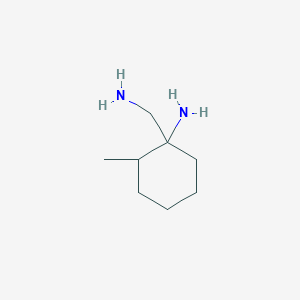

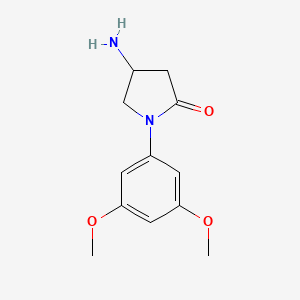

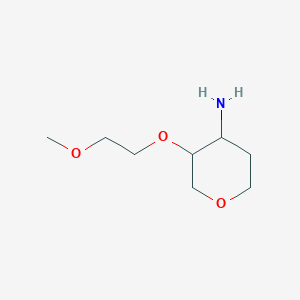

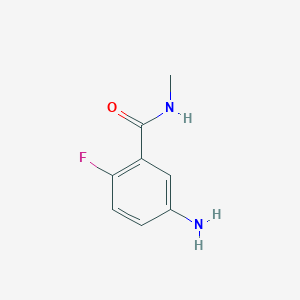

“2-amino-N-cyclohexyl-N-methylbutanamide” is a chemical compound with the molecular formula C11H22N2O . It is also known as 2-amino-N-cyclohexyl-N-methylbutanamide hydrochloride . The compound has a molecular weight of 198.31 .

Molecular Structure Analysis

The InChI code for “2-amino-N-cyclohexyl-N-methylbutanamide” is 1S/C11H22N2O/c1-13-11(14)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3,(H,13,14) . This indicates that the compound contains a cyclohexyl group, a methyl group, and an amide group attached to a butane backbone.

Physical And Chemical Properties Analysis

The compound “2-amino-N-cyclohexyl-N-methylbutanamide” is a solid at room temperature . It has a molecular weight of 198.31 . The compound should be stored in a refrigerator .

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

Research has demonstrated that primary amino acid derivatives, which are structurally related to 2-amino-N-cyclohexyl-N-methylbutanamide, exhibit pronounced activities in anticonvulsant models and neuropathic pain models. These compounds, particularly when substituted at specific sites, have shown to retain or enhance their anticonvulsant activities, surpassing those of traditional medications like phenobarbital and phenytoin in some cases (King et al., 2011). Further studies defining the structure-activity relationship of these derivatives have highlighted the importance of specific substitutions for maximizing anticonvulsant activity, suggesting a novel class of anticonvulsants (King et al., 2011).

Synthesis and Biological Activity Screening

Another study focused on the synthesis of novel N-(α-Bromoacyl)-α-amino esters containing the valyl moiety. These compounds were evaluated for their cytotoxicity, anti-inflammatory, and antibacterial activity. While they showed low levels of cytotoxicity and a lack of antibacterial and anti-inflammatory activity in tested concentrations, their physico-chemical properties and in silico toxicological study indicate potential for incorporation in prodrug strategies (Yancheva et al., 2015).

Enantioselective Inclusion and Host-Guest Chemistry

Research into enantioselective inclusion using chiral N,N′-ditrityl amino amide hosts has shown that such hosts can include several amide guests to form inclusion crystals. This process compensates for the loss of hydrogen bonds broken by the installation of trityl groups, highlighting the significance of host-guest interactions in developing highly enantioselective inclusion complexes (Megumi et al., 2013).

Antioxidant and Enzymatic Inhibition Studies

Transition metal complexes of novel amino acid-bearing Schiff base ligands have been synthesized and characterized, with studies on their antioxidant properties and selective xanthine oxidase inhibitory activities. These studies contribute to understanding the structural basis of enzymatic inhibition and potential therapeutic applications (Ikram et al., 2015).

Safety And Hazards

The compound “2-amino-N-cyclohexyl-N-methylbutanamide” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram, which denotes that it is harmful or irritating .

properties

IUPAC Name |

2-amino-N-cyclohexyl-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGXUAXCPFJRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclohexyl-N-methylbutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)